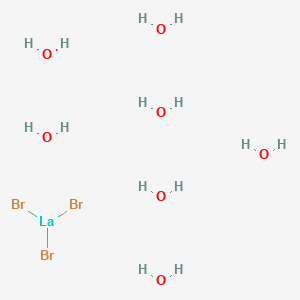

Lanthanum(III) bromide heptahydrate

Description

Lanthanum(III) bromide heptahydrate (LaBr₃·7H₂O) is a hydrated lanthanum halide compound with the CAS number 13465-19-5 . It has a molecular weight of 504.74 g/mol (hydrated form) and appears as white crystalline solids . The compound is highly hygroscopic and water-soluble, similar to its anhydrous counterpart, LaBr₃, which has a melting point of 783°C . It is produced with high purity (99.9% rare earth oxide basis) for specialized applications, including optical materials, catalysts, and advanced material synthesis .

Properties

IUPAC Name |

tribromolanthanum;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKCLDYFQHWEW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Br[La](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H14LaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Lanthanum Oxide

Lanthanum oxide (La₂O₃) reacts exothermically with concentrated hydrobromic acid to form lanthanum bromide. The reaction proceeds as follows:

Key parameters include:

-

HBr concentration : 40–48% (w/w) to ensure complete dissolution of La₂O₃.

-

Temperature : 80–100°C to accelerate reaction kinetics without inducing premature crystallization.

-

Stoichiometry : A 1:3 molar ratio of La₂O₃ to HBr is critical to avoid residual oxide impurities.

After reaction completion, the solution is filtered to remove unreacted particles and concentrated via rotary evaporation. Slow cooling to 20–25°C facilitates the crystallization of LaBr₃·7H₂O, which is isolated via vacuum filtration.

Reaction with Lanthanum Carbonate

Lanthanum carbonate (La₂(CO₃)₃) offers an alternative starting material, particularly for high-purity applications. The reaction with HBr evolves carbon dioxide:

Advantages of this method include:

-

Reduced side reactions : Carbonate precursors minimize hydroxide formation compared to oxides.

-

Impurity control : High-purity La₂(CO₃)₃ (chloride content <20 ppm) prevents halogen exchange reactions.

A weight ratio of 1:1.6 (La₂(CO₃)₃ to 40% HBr) is optimal for complete conversion. Post-reaction, the solution is concentrated to 60–70% solids and crystallized at 15–20°C to yield the heptahydrate.

Crystallization Techniques

Controlled crystallization is essential to isolate the heptahydrate form selectively. The following methods are commonly employed:

Slow Evaporation

Saturated LaBr₃ solutions are left at ambient temperature (20–25°C) under reduced humidity (30–40% RH). This gradual water loss promotes the growth of well-defined LaBr₃·7H₂O crystals over days.

Seeded Cooling Crystallization

A supersaturated solution is cooled from 50°C to 10°C at 0.5°C/min, with seed crystals of LaBr₃·7H₂O introduced at 30°C. This method enhances crystal size uniformity and reduces inclusion impurities.

Table 1: Crystallization Conditions and Outcomes

| Method | Temperature Range | Crystal Size (μm) | Hydrate Form | Yield (%) |

|---|---|---|---|---|

| Slow Evaporation | 20–25°C | 100–300 | Heptahydrate | 85–90 |

| Seeded Cooling | 10–50°C | 200–500 | Heptahydrate | 92–95 |

| Vacuum Crystallization | 25–30°C | 50–150 | Hexahydrate | 75–80 |

Purity Considerations and Impurity Control

The hygroscopic nature of LaBr₃ necessitates stringent handling to prevent contamination or over-hydration. Critical purity factors include:

Chloride Mitigation

Chloride impurities (e.g., from LaCl₃ byproducts) degrade scintillation performance. Strategies to minimize Cl⁻ include:

Oxybromide Prevention

Incomplete dehydration during subsequent processing can yield lanthanum oxybromides (LaOBr). Maintaining pH <2 during crystallization and avoiding prolonged heating above 50°C mitigates this risk.

Alternative Synthesis Routes

Ammonium Bromide Metathesis

A patented method involves reacting hydrated lanthanum bromide (LaBr₃·mH₂O, m ≤7) with NH₄Br under vacuum:

While primarily used for anhydrous LaBr₃, adjusting the NH₄Br ratio (1:0.8 by weight) and vacuum level (0.08 Pa) allows isolation of the heptahydrate intermediate.

Solvent-Based Recrystallization

Ethanol-water mixtures (3:1 v/v) enable selective crystallization of LaBr₃·7H₂O from impure solutions. This method achieves 99.5% purity but requires extensive solvent recovery systems.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Purity (%) | Scalability | Energy Cost | Key Limitation |

|---|---|---|---|---|

| Direct Acidification | 99.9 | High | Moderate | HBr corrosion |

| NH₄Br Metathesis | 99.5 | Moderate | High | Complex vacuum requirements |

| Solvent Recrystallization | 99.5 | Low | High | Solvent toxicity |

The direct acidification route remains the industry standard due to its balance of yield, purity, and cost. Metathesis methods are reserved for applications requiring ultra-low oxide content .

Chemical Reactions Analysis

Types of Reactions: Lanthanum(III) bromide heptahydrate primarily undergoes substitution reactions. It can react with various ligands to form coordination compounds. Additionally, it can participate in hydrolysis reactions due to its high solubility in water.

Common Reagents and Conditions:

Substitution Reactions: this compound reacts with ligands such as phosphates, sulfates, and nitrates under aqueous conditions to form corresponding lanthanum complexes.

Hydrolysis: In the presence of water, this compound can hydrolyze to form lanthanum hydroxide and hydrobromic acid.

Major Products:

Lanthanum Complexes: Formed through substitution reactions with various ligands.

Lanthanum Hydroxide: Formed through hydrolysis in aqueous solutions.

Scientific Research Applications

Scintillation Material

One of the primary applications of lanthanum(III) bromide heptahydrate is as a scintillation material in radiation detection. When doped with cerium (LaBr₃:Ce), it exhibits exceptional scintillation properties:

- Energy Resolution : LaBr₃:Ce detectors provide energy resolution of approximately 3% at 662 keV, significantly better than traditional sodium iodide detectors, which typically have around 7% resolution. This enhanced resolution is attributed to a photoelectron yield that is 160% higher than that of sodium iodide .

- Temperature Stability : The material maintains consistent performance over a temperature range of approximately 70°C, ensuring reliable operation in various environmental conditions .

- Applications in Security : These detectors are increasingly utilized in homeland security for gamma spectroscopy and radioisotope identification, enabling accurate discrimination between different isotopes in complex mixtures .

Medical Imaging

This compound is also being explored for applications in medical imaging technologies:

- Time-of-Flight Positron Emission Tomography (PET) : A prototype PET scanner using cerium-doped lanthanum bromide has demonstrated superior imaging capabilities compared to traditional systems. It offers improved tumor contrast and a higher signal-to-noise ratio (SNR), making it effective for detecting small lesions .

- Clinical Trials : Ongoing research includes phantom studies to validate the performance of these detectors before clinical implementation, indicating a promising future for their use in medical diagnostics .

Catalysis

In addition to its role in radiation detection, this compound has been investigated as a catalyst in organic synthesis:

- Cyclic Carbonate Synthesis : Research indicates its potential as a catalyst for the coupling of carbon dioxide with epoxides to produce cyclic carbonates. This application highlights its role in sustainable chemistry by facilitating the conversion of greenhouse gases into valuable chemicals .

- Heterogeneous Catalysis : The compound can be immobilized within porous materials to enhance catalytic efficiency and selectivity for various reactions, showcasing its versatility in chemical processes .

Material Science

The unique crystalline structure of this compound contributes to its utility in material science:

- Solid Solutions : Studies on the dehydration process of lanthanum bromide hydrates indicate the formation of solid solutions with cerium bromide. This property allows for the tailoring of scintillation materials with specific characteristics suitable for diverse applications .

- Phase Diagrams : The exploration of phase diagrams involving lanthanum and cerium bromides provides insights into their thermal stability and potential applications in advanced materials .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Scintillation Detectors | Gamma-ray spectroscopy | High energy resolution, temperature stability |

| Medical Imaging | Time-of-flight PET scanners | Improved tumor contrast, high SNR |

| Catalysis | CO₂ coupling with epoxides | Sustainable synthesis of cyclic carbonates |

| Material Science | Formation of solid solutions | Tailored scintillation properties |

Mechanism of Action

The mechanism of action of lanthanum(III) bromide heptahydrate involves its ability to form complexes with various ligands. In biological systems, it can block calcium channels by binding to the channel sites, thereby inhibiting calcium ion flow. This property is particularly useful in biochemical research to study calcium-dependent processes .

Comparison with Similar Compounds

Comparison with Lanthanum(III) Chloride Heptahydrate

Physical and Chemical Properties

| Property | LaBr₃·7H₂O | LaCl₃·7H₂O |

|---|---|---|

| Molecular Weight | 504.74 g/mol | 371.37 g/mol |

| Appearance | White crystals | White crystalline solid |

| Solubility | Highly water-soluble | Soluble in water, alcohol |

| Hygroscopicity | High | Moderate |

LaCl₃·7H₂O (CAS 10025-84-0) is widely used as a precursor in catalysts and phosphor materials . Unlike LaBr₃·7H₂O, it is less hygroscopic, making it easier to handle in standard laboratory conditions. However, both compounds share similar hazards, including skin/eye irritation and aquatic toxicity .

Comparison with Lanthanum(III) Chloride Hexahydrate

Key Differences

| Property | LaBr₃·7H₂O | LaCl₃·6H₂O |

|---|---|---|

| Hydration State | 7 H₂O | 6 H₂O |

| Molecular Weight | 504.74 g/mol | 353.36 g/mol |

| Applications | Optical materials | Catalysis, research |

LaCl₃·6H₂O (CAS 17272-45-6) is a lower hydrate with a molar mass of 353.36 g/mol . It exhibits higher volatility (flash point 91°C) compared to LaBr₃·7H₂O and is commonly used in organic synthesis and as a drying agent . Both compounds require stringent storage conditions to prevent deliquescence.

Comparison with Anhydrous Lanthanum(III) Bromide

Physical and Reactivity Contrasts

| Property | LaBr₃·7H₂O | LaBr₃ (Anhydrous) |

|---|---|---|

| Stability | Stable in hydrated form | Requires inert atmosphere |

| Handling | Less sensitive to moisture | Highly hygroscopic |

| Applications | Laboratory synthesis | High-purity material production |

Anhydrous LaBr₃ (CAS 13536-79-3) is ultra-dry (99.9% purity) and used in high-temperature applications, such as single crystal growth for scintillation detectors . The heptahydrate form is preferred for solution-phase reactions due to its controlled solubility .

Comparison with Other Lanthanum Halides and Carbonates

Lanthanum(III) Iodide (LaI₃)

- Hygroscopicity : Extremely moisture-sensitive, requiring glovebox handling .

- Applications: Used in photovoltaics and specialty glasses, unlike LaBr₃·7H₂O’s role in DNA storage technologies .

Lanthanum(III) Carbonate Hydrate (La₂(CO₃)₃·xH₂O)

- Solubility : Insoluble in water, contrasting with LaBr₃·7H₂O’s high solubility.

- Use : Primarily in medical applications (phosphate binder) and ore processing .

Table 1: Comparative Overview of Lanthanum Compounds

Biological Activity

Lanthanum(III) bromide heptahydrate (LaBr₃·7H₂O) is a rare earth compound that has garnered attention in various fields of scientific research due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is highly soluble in water, which facilitates its interaction with biological systems. The compound dissociates in solution to release La³⁺ ions, which can interact with various biological molecules. One of the primary mechanisms by which La³⁺ ions exert their biological effects is through the blocking of calcium channels . This property is particularly significant in studies involving calcium-dependent processes such as neurotransmitter release and muscle contraction .

Biological Applications

- Biochemical Research : LaBr₃·7H₂O is employed in studies focusing on the blocking activity of divalent cation channels, especially calcium channels. This makes it a valuable tool for researchers investigating calcium signaling pathways and related physiological processes.

- Medical Imaging : The compound has been explored for potential applications in medical imaging due to its scintillation properties when used in detectors .

- Toxicological Studies : Research has indicated that exposure to lanthanum compounds can lead to various biological effects, including alterations in serum chemistry and histopathological changes in organs like the liver and kidneys. For instance, studies have shown significant increases in serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels following exposure to lanthanum chloride, which is chemically similar to lanthanum bromide .

Study 1: Effects on Calcium Channels

A study investigated the impact of lanthanum ions on calcium channel activity in neuronal cells. The results demonstrated that La³⁺ effectively inhibited calcium influx, suggesting its potential use as a therapeutic agent for conditions associated with abnormal calcium signaling.

Study 2: Toxicity Assessment

In an 18-day rat study examining the effects of lanthanum chloride (similar to LaBr₃·7H₂O), researchers observed significant changes in liver function markers at various dosages. Notably, increased liver weight and histopathological changes were reported, indicating potential hepatotoxicity associated with lanthanum exposure .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other lanthanum salts:

| Compound | Solubility | Biological Activity |

|---|---|---|

| Lanthanum(III) chloride | High | Calcium channel blocker; hepatotoxicity observed |

| Lanthanum(III) fluoride | Moderate | Less studied; limited biological data available |

| Cerium(III) bromide | Moderate | Similar properties but different ion interactions |

Research Findings Summary

Research indicates that lanthanum compounds, including LaBr₃·7H₂O, exhibit significant biological activities primarily through their interaction with calcium channels and potential toxic effects on various organs. The following table summarizes key findings from relevant studies:

| Study Reference | Organism | Dosage (mg/kg/d) | Key Findings |

|---|---|---|---|

| He et al. (2003) | Wistar Rat | 0, 75, 150 | Increased serum ALP and ALT; no liver histopathology |

| Ogawa (1992) | Wistar Rat | 0, 40, 200 | Lung lesions observed; dose-dependent response |

| Chen et al. (2003) | Wistar Rat | 0-20 | Hepatic lesions; decreased body weight gain |

Q & A

Basic: What are the recommended methods for synthesizing and purifying lanthanum(III) bromide heptahydrate?

Answer:

this compound is typically synthesized by reacting lanthanum oxide (La₂O₃) or lanthanum carbonate with hydrobromic acid (HBr) under controlled conditions. A common protocol involves:

Refluxing La₂O₃ with excess HBr (48% aqueous solution) at 80–100°C for 6–8 hours.

Crystallization : Filtering the solution and evaporating it under reduced pressure to obtain hydrated crystals.

Purification : Recrystallization from ethanol-water mixtures to achieve high purity (>99.9%).

Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures phase purity and minimal trace metal contamination .

Basic: How should researchers characterize the structural and compositional integrity of LaBr₃·7H₂O?

Answer:

Key techniques include:

- Thermogravimetric Analysis (TGA) : To confirm the heptahydrate structure by measuring mass loss corresponding to water release (≈7 H₂O molecules) at 100–200°C.

- Elemental Analysis : Quantify La and Br content using ICP-MS or energy-dispersive X-ray spectroscopy (EDX).

- FTIR Spectroscopy : Identify O–H stretching (3400–3600 cm⁻¹) for hydrated water and La–Br vibrations (<400 cm⁻¹).

- Single-Crystal XRD : Resolve the crystal structure and verify absence of anhydrous or lower hydrate phases .

Basic: What are the solubility and handling precautions for LaBr₃·7H₂O in laboratory settings?

Answer:

- Solubility : LaBr₃·7H₂O is highly soluble in water (>500 g/L at 25°C) and polar solvents like ethanol. Its chloride analogue (LaCl₃·7H₂O) dissolves in acids and alcohols , suggesting similar behavior for the bromide.

- Handling :

Advanced: How does LaBr₃·7H₂O perform in electrochemical applications under external stimuli (e.g., magnetic fields)?

Answer:

In electrochemical studies (e.g., magnetoelectrodeposition ), LaBr₃·7H₂O’s ionic conductivity and paramagnetic La³⁺ ions make it responsive to magnetic fields. For example:

- Limiting Current Enhancement : Increasing La³⁺ concentration (0.025–0.20 M) in sulfuric acid electrolytes raises limiting current density due to enhanced ion mobility and magnetohydrodynamic stirring .

- Field Orientation : Magnetic fields align La³⁺ ions, altering deposition kinetics in metal recovery processes. Optimize parameters using cyclic voltammetry and chronoamperometry .

Advanced: What concentration-dependent effects should be considered when designing experiments with LaBr₃·7H₂O?

Answer:

- Ionic Strength : High concentrations (>0.1 M) increase solution viscosity, potentially reducing diffusion coefficients.

- Nucleation Rates : In crystal growth experiments, supersaturated LaBr₃ solutions (≥1.5 M) require precise temperature control to avoid amorphous byproducts.

- Electrolyte Performance : For battery or fuel cell research, dilute solutions (0.01–0.05 M) minimize electrode polarization losses .

Advanced: How does LaBr₃·7H₂O stability vary under non-ambient conditions (e.g., high humidity, elevated temperatures)?

Answer:

- Thermal Stability : TGA shows gradual dehydration above 50°C, forming anhydrous LaBr₃ at ~150°C. Avoid prolonged heating to prevent hydrolysis to LaOBr .

- Humidity Sensitivity : At >60% relative humidity, the compound absorbs moisture rapidly, necessitating dry storage (<30% RH) .

- pH Effects : In acidic media (pH <3), LaBr₃·7H₂O remains stable, but neutral/basic conditions promote precipitation of lanthanum hydroxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.